[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine is an organic compound that features a combination of nitrophenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine typically involves the reaction of 4-nitrobenzyl alcohol with 2-pyridinecarboxaldehyde in the presence of a suitable amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- [(4-Nitrophenyl)methoxy][1-(pyridin-3-YL)ethylidene]amine
- [(4-Nitrophenyl)methoxy][1-(pyridin-4-YL)ethylidene]amine
- [(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)methylidene]amine
Uniqueness
[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine is unique due to its specific combination of functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methoxy]-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C14H13N3O3/c1-11(14-4-2-3-9-15-14)16-20-10-12-5-7-13(8-6-12)17(18)19/h2-9H,10H2,1H3 |
InChI Key |
NAGVWQOOMXRCMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.